Trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate
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Overview
Description
Trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate is a chemical compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated ester with a hydroxylamine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine derivatives: Other isoxazolidine compounds with different substituents on the ring.
Isoxazole derivatives: Compounds with a similar five-membered ring structure but with different heteroatoms.
Uniqueness
Trans-methyl 2-ethoxy-4-methylisoxazolidine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and methyl groups, along with the carboxylate functionality, make it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl (4S,5S)-2-ethoxy-4-methyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-9-5-6(2)7(13-9)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
IISFYBLODHZYPU-BQBZGAKWSA-N |
Isomeric SMILES |
CCON1C[C@@H]([C@H](O1)C(=O)OC)C |
Canonical SMILES |
CCON1CC(C(O1)C(=O)OC)C |
Origin of Product |
United States |
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